molecular formula C12H13N3O3S B14285879 {2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol CAS No. 114772-20-2

{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol

Cat. No.: B14285879
CAS No.: 114772-20-2
M. Wt: 279.32 g/mol
InChI Key: SIZHGDPUAVDLGP-UHFFFAOYSA-N
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Description

{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol is a complex organic compound characterized by the presence of a methylsulfanyl group, a nitrophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic precursor, followed by its attachment to the imidazole ring via a Friedel-Crafts alkylation reaction.

    Addition of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alcohols, acids, or alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Esters, ethers.

Scientific Research Applications

{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-nitrophenol: Shares the nitrophenyl group but lacks the imidazole ring and methylsulfanyl group.

    4-(Methylsulfanyl)-N-[(2-nitrophenyl)methyl]aniline: Contains both the methylsulfanyl and nitrophenyl groups but differs in the core structure.

Uniqueness

{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol is unique due to the combination of its functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties.

Properties

114772-20-2

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

[2-methylsulfanyl-3-[(4-nitrophenyl)methyl]imidazol-4-yl]methanol

InChI

InChI=1S/C12H13N3O3S/c1-19-12-13-6-11(8-16)14(12)7-9-2-4-10(5-3-9)15(17)18/h2-6,16H,7-8H2,1H3

InChI Key

SIZHGDPUAVDLGP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(N1CC2=CC=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

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